molecular formula C8H18N2 B14444911 2-Propanone, ethyl(1-methylethyl)hydrazone CAS No. 75268-05-2

2-Propanone, ethyl(1-methylethyl)hydrazone

Cat. No.: B14444911
CAS No.: 75268-05-2
M. Wt: 142.24 g/mol
InChI Key: FQBTUCJQGSWWGU-UHFFFAOYSA-N
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Description

2-Propanone, ethyl(1-methylethyl)hydrazone is an organic compound with the molecular formula C8H18N2 It is a hydrazone derivative formed by the reaction of 2-propanone (acetone) with ethyl(1-methylethyl)hydrazine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propanone, ethyl(1-methylethyl)hydrazone typically involves the reaction of 2-propanone with ethyl(1-methylethyl)hydrazine under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which is then isolated and purified. The reaction can be carried out in a solvent such as ethanol or methanol, and the reaction temperature is usually maintained at room temperature or slightly elevated to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to achieve high yield and purity of the product. The use of catalysts and advanced purification techniques such as distillation or crystallization may be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Propanone, ethyl(1-methylethyl)hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, amines, nitriles, and various substituted hydrazones. The specific products depend on the reaction conditions and the reagents used .

Scientific Research Applications

2-Propanone, ethyl(1-methylethyl)hydrazone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Propanone, ethyl(1-methylethyl)hydrazone involves its interaction with various molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which can influence its reactivity and biological activity. The compound can also undergo nucleophilic addition reactions with electrophiles, leading to the formation of new chemical bonds and products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Propanone, ethyl(1-methylethyl)hydrazone is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and undergo various chemical reactions makes it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

75268-05-2

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

N-ethyl-N-(propan-2-ylideneamino)propan-2-amine

InChI

InChI=1S/C8H18N2/c1-6-10(8(4)5)9-7(2)3/h8H,6H2,1-5H3

InChI Key

FQBTUCJQGSWWGU-UHFFFAOYSA-N

Canonical SMILES

CCN(C(C)C)N=C(C)C

Origin of Product

United States

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